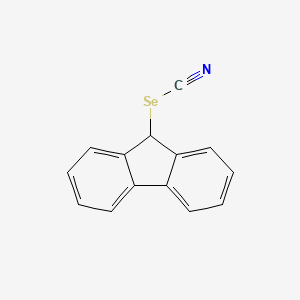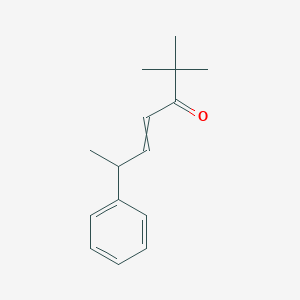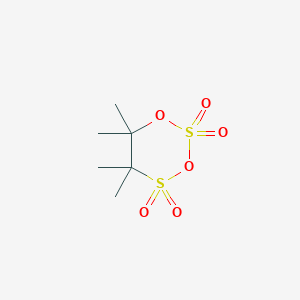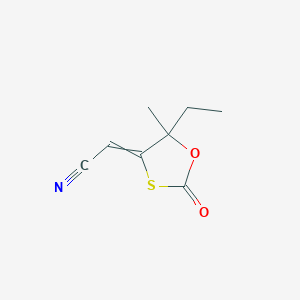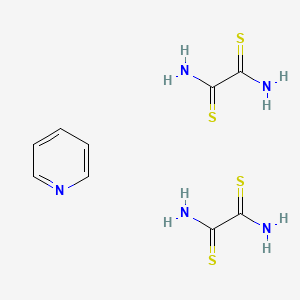![molecular formula C8H18O2Si B14293238 1-[(Trimethylsilyl)oxy]pentan-3-one CAS No. 116194-82-2](/img/structure/B14293238.png)
1-[(Trimethylsilyl)oxy]pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trimethylsilyl)oxy]pentan-3-one is an organic compound that belongs to the class of α-trimethylsiloxy ketones. This compound is known for its utility in various chemical reactions, particularly in stereoselective aldol addition reactions. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)oxy]pentan-3-one can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-2-methylpentan-3-one with N,O-bis(trimethylsilyl)acetamide. The reaction is typically carried out in a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. The reaction mixture is stirred and heated to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Trimethylsilyl)oxy]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Trimethylsilyl)oxy]pentan-3-one has diverse applications in scientific research:
Chemistry: It is widely used as an intermediate in organic synthesis, particularly in stereoselective aldol addition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-[(Trimethylsilyl)oxy]pentan-3-one involves its reactivity as an α-trimethylsiloxy ketone. The trimethylsilyl group enhances the nucleophilicity of the oxygen atom, facilitating various chemical reactions. The compound can participate in aldol addition reactions, where it forms β-hydroxy ketones, which can be further converted into other valuable products .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-(trimethylsiloxy)pentan-3-one
- 2-[(Trimethylsilyl)oxy]butan-3-one
- 2-[(Trimethylsilyl)oxy]hexan-3-one
Comparison: 1-[(Trimethylsilyl)oxy]pentan-3-one stands out due to its unique reactivity and stability conferred by the trimethylsilyl group. Compared to its analogs, it offers better control in stereoselective reactions and higher yields in certain synthetic processes. Its versatility in various chemical reactions makes it a preferred choice for researchers and industrial chemists .
Eigenschaften
CAS-Nummer |
116194-82-2 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
1-trimethylsilyloxypentan-3-one |
InChI |
InChI=1S/C8H18O2Si/c1-5-8(9)6-7-10-11(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
YLNIUGWMGKABNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


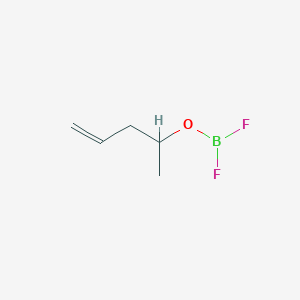
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
